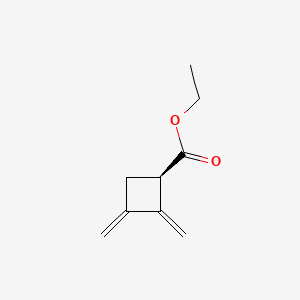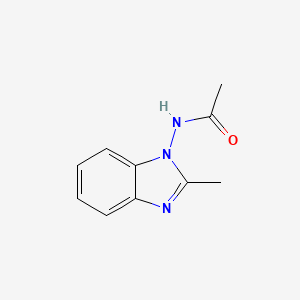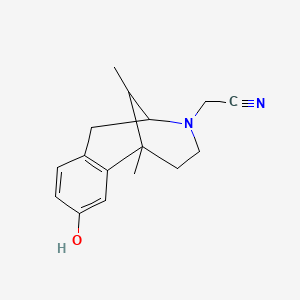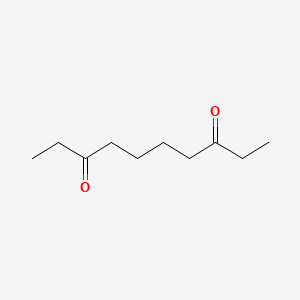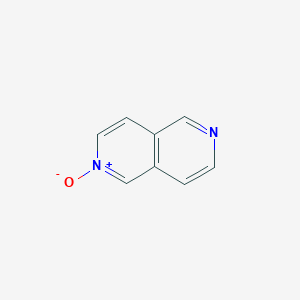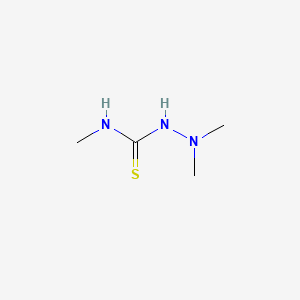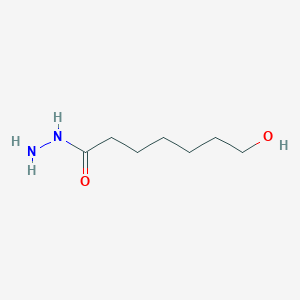
7-Hydroxyheptanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyheptanehydrazide is an organic compound with the molecular formula C7H16N2O2 It is a derivative of heptanoic acid, where the carboxylic acid group is converted into a hydrazide and a hydroxyl group is attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyheptanehydrazide typically involves the reaction of heptanoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
-
Heptanoic Acid to Heptanoyl Chloride:
- Heptanoic acid is first converted to heptanoyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in an inert solvent like dichloromethane.
- Reaction conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
-
Heptanoyl Chloride to this compound:
- The heptanoyl chloride is then reacted with hydrazine hydrate (N2H4·H2O) to form the hydrazide.
- Reaction conditions: Reflux, typically in ethanol or methanol as the solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyheptanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The hydrazide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, room temperature.
Reduction: LiAlH4 in anhydrous ether, reflux.
Substitution: Various halogenating agents (e.g., PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 7-Oxoheptanehydrazide.
Reduction: 7-Aminoheptanehydrazide.
Substitution: 7-Haloheptanehydrazide (e.g., 7-bromoheptanehydrazide).
Scientific Research Applications
7-Hydroxyheptanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases.
Materials Science: It is employed in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its reactive hydrazide group.
Mechanism of Action
The mechanism of action of 7-Hydroxyheptanehydrazide involves its interaction with biological molecules through its hydrazide and hydroxyl groups. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This property is exploited in enzyme inhibition studies, where the compound can inhibit enzymes by modifying their active sites .
Comparison with Similar Compounds
4-Hydroxyheptanehydrazide: Similar structure but with the hydroxyl group on the fourth carbon atom.
Heptanoic Acid Hydrazide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 7-Hydroxyheptanehydrazide is unique due to the presence of both a hydroxyl and a hydrazide group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in synthetic chemistry and a versatile tool in biological research .
Properties
CAS No. |
65351-69-1 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
7-hydroxyheptanehydrazide |
InChI |
InChI=1S/C7H16N2O2/c8-9-7(11)5-3-1-2-4-6-10/h10H,1-6,8H2,(H,9,11) |
InChI Key |
QXWXPJSXBQSVOF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCO)CCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


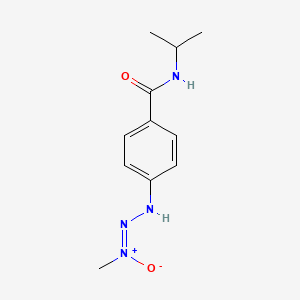

![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)

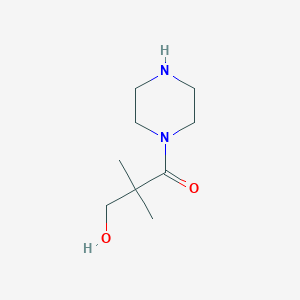
![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
